molecular formula C9H12N2O2S2 B14506152 Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate CAS No. 64679-76-1

Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate

Cat. No.: B14506152
CAS No.: 64679-76-1
M. Wt: 244.3 g/mol
InChI Key: XSQUKAPROAJEHF-UHFFFAOYSA-N
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Description

Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate is a chemical compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their significant biological activities. This compound features a pyrimidine ring substituted with methylsulfanyl groups, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate typically involves the reaction of 2-chloropyrimidine derivatives with sulfur-containing reagents. One common method is the alkylation of 2-thioxopyrimidines with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfur atom attacks the carbon atom of the bromoacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-acetate: Similar structure but with a chlorine atom at the 4-position.

    2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid: Contains a pyrimidine ring with different substituents.

Uniqueness

Ethyl {[2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methylsulfanyl and ethyl ester groups allows for versatile chemical modifications and potential biological activities .

Properties

CAS No.

64679-76-1

Molecular Formula

C9H12N2O2S2

Molecular Weight

244.3 g/mol

IUPAC Name

ethyl 2-(2-methylsulfanylpyrimidin-4-yl)sulfanylacetate

InChI

InChI=1S/C9H12N2O2S2/c1-3-13-8(12)6-15-7-4-5-10-9(11-7)14-2/h4-5H,3,6H2,1-2H3

InChI Key

XSQUKAPROAJEHF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC(=NC=C1)SC

Origin of Product

United States

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